molecular formula C7H6INO2S B8517215 1-Iodo-3-methylsulfanyl-5-nitro-benzene

1-Iodo-3-methylsulfanyl-5-nitro-benzene

Cat. No. B8517215
M. Wt: 295.10 g/mol
InChI Key: GPOIOFUIRAQYLO-UHFFFAOYSA-N
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Patent
US08093253B2

Procedure details

To a solution of 1-iodo-3,5-dinitrobenzene (15 g, 51 mmole) in 150 mL of DMSO trimethyl(methylthio)silane (10 mL, 70.6 mmol) was added slowly. The resulting reaction mixture turned purple at this point. Cesium carbonate 99.9% (23.13 g, 71.4 mmol) was then added. After stirring at room temperature for 18 h, the reaction mixture was diluted with 150 mL of ether, washed with 400 mL of saturated sodium bicarbonate solution and 150 mL of brine. The combined organic phase were then dried over sodium sulfate, filtered and concentrated under reduced pressure to afford 1-iodo-3-methylsulfanyl-5-nitro-benzene as a yellow solid. The crude material was used in the next step without further purification. HR-EI(+) m/e calcd for C7H6NO2SI (M+) 294.9164, found 294.9164.
Quantity
15 g
Type
reactant
Reaction Step One
Name
DMSO trimethyl(methylthio)silane
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Cesium carbonate
Quantity
23.13 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+]([O-])=O)[CH:3]=1.[CH3:14][S:15](C)=O.C[Si](C)(C)SC.C(=O)([O-])[O-].[Cs+].[Cs+]>CCOCC>[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([S:15][CH3:14])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
IC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
DMSO trimethyl(methylthio)silane
Quantity
150 mL
Type
reactant
Smiles
CS(=O)C.C[Si](SC)(C)C
Step Two
Name
Cesium carbonate
Quantity
23.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
washed with 400 mL of saturated sodium bicarbonate solution and 150 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase were then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC1=CC(=CC(=C1)[N+](=O)[O-])SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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